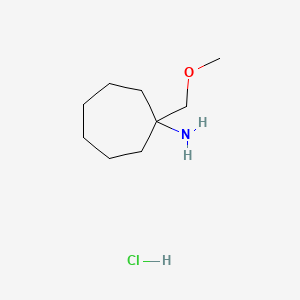
1-(Methoxymethyl)cycloheptan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)cycloheptan-1-amine hydrochloride is a chemical compound with the molecular formula C9H20ClNO It is a derivative of cycloheptane, featuring a methoxymethyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride typically involves the reaction of cycloheptanone with methoxymethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxymethyl and amine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)cycloheptan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving amine-containing compounds and their interactions with biological systems.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and interact with various receptors or enzymes, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 1-(Methoxymethyl)cyclopropan-1-amine hydrochloride
- 1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride
Comparison: 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its smaller ring analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research applications.
Biologische Aktivität
1-(Methoxymethyl)cycloheptan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : Not explicitly provided in the sources but can be identified through chemical databases.
Pharmacological Activities
The biological activity of this compound can be summarized based on its interactions with various biological targets:
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit neuroprotective effects. For example, compounds that inhibit histone deacetylase (HDAC) have shown promise in treating neurodegenerative diseases. Although specific data on this compound's HDAC inhibition is lacking, its structural analogs have demonstrated significant neuroprotective properties in preclinical models, suggesting potential similar effects .
2. Antimicrobial Activity
Some studies have suggested that cycloalkylamines possess antimicrobial properties. While direct evidence for this compound is limited, related compounds have been tested against various pathogens, indicating a possible broad-spectrum antimicrobial activity .
The mechanism of action for this compound likely involves modulation of neurotransmitter systems and inhibition of specific enzymes such as HDACs. This modulation can lead to enhanced neuronal survival and reduced inflammation, which are critical in neurodegenerative conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound:
Table 1: Summary of Related Compounds and Their Biological Activities
Notable Findings:
- Neuroprotective Effects : Tubastatin A has shown significant neuroprotective effects in animal models with an IC50 value indicating potent HDAC6 inhibition (15 nM), suggesting that similar compounds may provide therapeutic benefits against neurodegenerative diseases .
- Antimicrobial Properties : Research on phenothiazine derivatives indicates that modifications can lead to enhanced antimicrobial activity against various pathogens, which may also apply to cycloalkylamines like this compound .
Eigenschaften
Molekularformel |
C9H20ClNO |
|---|---|
Molekulargewicht |
193.71 g/mol |
IUPAC-Name |
1-(methoxymethyl)cycloheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-11-8-9(10)6-4-2-3-5-7-9;/h2-8,10H2,1H3;1H |
InChI-Schlüssel |
VBWHSENNVFKLDE-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1(CCCCCC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















